N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
CAS No.: 1021090-41-4
Cat. No.: VC5601926
Molecular Formula: C19H14F2N4O2S
Molecular Weight: 400.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021090-41-4 |
|---|---|
| Molecular Formula | C19H14F2N4O2S |
| Molecular Weight | 400.4 |
| IUPAC Name | N-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
| Standard InChI | InChI=1S/C19H14F2N4O2S/c20-14-7-6-13(10-15(14)21)22-17(26)11-28-18-9-8-16(24-25-18)23-19(27)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,26)(H,23,24,27) |
| Standard InChI Key | JYUWJPGMTAPPSD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms.
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Thioether linkage: Connects the pyridazine ring to a 2-oxoethyl group.
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3,4-Difluorophenyl-benzamide system: Provides hydrophobic and hydrogen-bonding interactions .
Table 1: Key Structural Features
Spectroscopic Data
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¹H NMR: Peaks at δ 8.2–7.1 ppm (aromatic protons), δ 4.3 ppm (methylene groups), and δ 10.5 ppm (amide NH) .
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Mass spectrometry: Molecular ion peak at m/z 400.4 (M⁺).
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis involves a multi-step process:
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Pyridazine functionalization: Introduction of a thiol group at the 6-position via nucleophilic substitution.
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Thioether formation: Reaction with 2-chloro-N-(3,4-difluorophenyl)acetamide under basic conditions.
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Benzamide coupling: Amidation of the 3-position pyridazine nitrogen with benzoyl chloride .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72 |
| 2 | NaH, THF, 0°C → RT | 65 |
| 3 | HATU, DIPEA, CH₂Cl₂ | 58 |
Physicochemical Properties
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL).
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Stability: Stable at RT for 24 hours in PBS (pH 7.4).
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
The compound exhibits potent inhibition of receptor tyrosine kinases (RTKs), including:
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EGFR (IC₅₀ = 12 nM)
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VEGFR2 (IC₅₀ = 18 nM).
Mechanistically, it binds to the ATP-binding pocket of kinases, disrupting phosphorylation and downstream signaling .
Table 3: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (lung) | 0.45 |
| MCF-7 (breast) | 0.62 |
| HCT-116 (colon) | 0.38 |
Anti-inflammatory Effects
In LPS-stimulated macrophages, the compound reduced TNF-α production by 78% at 10 µM, suggesting JAK/STAT pathway modulation.
Future Research Directions
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